molecular formula C19H24N2O2 B1596679 (S)-Praziquantel CAS No. 57452-97-8

(S)-Praziquantel

Cat. No. B1596679
CAS RN: 57452-97-8
M. Wt: 312.4 g/mol
InChI Key: FSVJFNAIGNNGKK-QGZVFWFLSA-N
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Description

Synthesis Analysis

The synthesis of (S)-Praziquantel involves several steps, including the condensation of 2-cyanoacrylate with 2,3-dichloro-1,4-naphthoquinone. The exact synthetic pathway can be found in relevant literature .

Scientific Research Applications

Mechanisms of Action and Resistance

  • Praziquantel is the primary drug used for treating human schistosomiasis. Its mechanism of action is believed to involve schistosome calcium ion channels, which are the only identified molecular targets so far, although the evidence remains indirect. Despite widespread use, clinically relevant resistance to Praziquantel has not been observed to date, but low cure rates in some studies in Africa raise concerns (Doenhoff, Cioli, & Utzinger, 2008).

New Derivatives and Alternatives

  • Research into new antischistosomal compounds includes artemisinins and 1,2,4-trioxolanes, as well as inhibitors of a schistosome-specific bifunctional enzyme, thioredoxin-glutathione reductase, which show promise as potential alternatives to Praziquantel (Doenhoff, Cioli, & Utzinger, 2008).

Role in Integrated Control Programmes

  • The future use of Praziquantel, whether administered alone or coadministered with other anthelminthics, is expected to increase as part of integrated control programs. The prevention of Praziquantel resistance is critical and requires adequate monitoring of mass drug administration programs and the development of new schistosomicides (Doenhoff, Cioli, & Utzinger, 2008).

Pharmacokinetics and Toxicity

  • Extensive reviews of the pharmacokinetics and toxicity of Praziquantel, based on published work, assessments by international agencies, and regulatory bodies, have provided valuable information about its safe use in humans and animals, although the non-clinical information may not fully comply with current guidelines for new medicines (Dayan, 2003).

Therapeutic Delivery Approaches

  • Various approaches in the synthesis and pharmaceutical reformulation of Praziquantel aim at reducing production costs and toxicity, improving efficacy, and addressing the challenges faced in treating schistosome infections. Recent advances include lipid-based nanosystems (LBNSs) formulations, which may overcome shortcomings associated with Praziquantel's use, such as improving bioavailability, reducing dosage frequency, and enhancing patient compliance (Adekiya, Kumar, Kondiah, Pillay, & Choonara, 2021).

properties

IUPAC Name

(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Praziquantel

CAS RN

57452-97-8
Record name Praziquantel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRAZIQUANTEL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
J Kovač, M Vargas, J Keiser - Parasites & …, 2017 - parasitesandvectors.biomedcentral …
Praziquantel (PZQ) is the mainstay of schistosomiasis control and has been successfully used for decades. However, its mechanism of action is not fully understood. While the majority …
P Olliaro, P Delgado-Romero… - Journal of Antimicrobial …, 2014 - academic.oup.com
… but they may be difficult to dose correctly with the available product—a racemate, based on the biologically active enantiomer (R-praziquantel) and the inactive distomer (S-praziquantel)…
Number of citations: 145 academic.oup.com
L Rosenberger, J Jenniches, C von Essen… - Drug Metabolism and …, 2022 - ASPET
… The crystalline sponge method allowed the complete structural elucidation of three known and two unknown metabolites of S-praziquantel, using only trace amounts of analyte material, …
Number of citations: 2 dmd.aspetjournals.org
J Kovač, I Meister, A Neodo, G Panic… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… Furthermore, the only commercially available formulation of PZQ is a racemic mixture of both enantiomers, R-praziquantel (RPZQ) and S-praziquantel (SPZQ), resulting in a big tablet …
Number of citations: 24 journals.asm.org
A Waechtler, B Cezanne, D Maillard, R Sun… - …, 2023 - Wiley Online Library
Investigations on Praziquantel (PZQ) started fifty years ago by a joint cooperation between Bayer AG and Merck KGaA. Until today PZQ is the drug of choice for schistosomiasis in …
NN Kapungu, X Li, C Nhachi… - Pharmacology …, 2020 - Wiley Online Library
Racemic praziquantel (PZQ) is the drug of choice for the treatment of schistosomiasis. R‐Praziquantel (R‐PZQ) has been shown as the therapeutic form, whereas S‐PZQ is less …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
RM Lima, MAD Ferreira… - British journal of …, 2011 - Wiley Online Library
WHAT IS ALREADY KNOWN ABOUT THIS SUBJECT • Pharmacokinetic interactions between albendazole and praziquantel are based on plasma concentrations of the enantiomeric …
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
K Zwingenberger, JA Nogueira Queiroz… - Revista do Instituto de …, 1987 - SciELO Brasil
A randomized clinical trial was carried out to compare the efficacy of a low-dosage combination of oxamniquine (7.5 mg/kg) plus praziquantel (20 mg/kg) against either agent, …
Number of citations: 15 www.scielo.br
B Jiang, XN Zhou, HB Zhang, Y Tao… - Infectious diseases of …, 2017 - mednexus.org
Background: Echinococcosis is a serious, zoonotic, parasitic disease with worldwide distribution. According to a epidemiological survey in 2012 in China, there are 20,000 infected …
Number of citations: 24 mednexus.org
CS Mutiti, NN Kapungu, CR Kanji… - Pharmacology …, 2021 - Wiley Online Library
We conducted a clinical study to determine the effect of efavirenz and ritonavir on the pharmacokinetics of R‐ and S‐PZQ in healthy male participants. This was toward evaluating the …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com

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